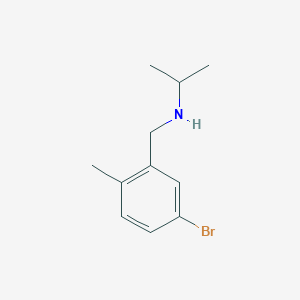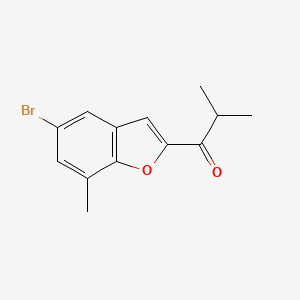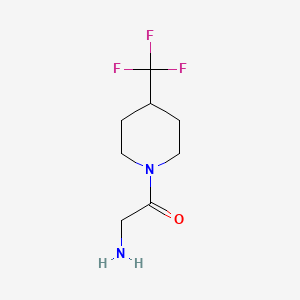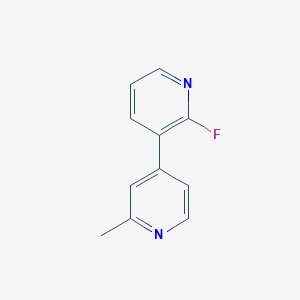
2-Fluoro-3-(2-methylpyridin-4-yl)pyridine
Descripción general
Descripción
“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is a chemical compound with the molecular formula C6H6FN . It is also known by other names such as 2-fluoro-3-picoline, 2-fluoro-3-methyl pyridine, and 2-fluoro-3-methyl-pyridine .
Synthesis Analysis
The synthesis of fluorinated pyridines, including “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine”, involves various methods . One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” consists of a pyridine ring with a fluorine atom and a methyl group attached to it . The molecular weight of this compound is 111.119 g/mol .Chemical Reactions Analysis
Fluoropyridines, including “2-Fluoro-3-(2-methylpyridin-4-yl)pyridine”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in various chemical reactions, including the synthesis of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is a yellow liquid with a boiling point of 151°C .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues. The synthesis of 2-, 3-, and 4-fluoropyridines, including 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine , is crucial for developing new pharmaceuticals and agrochemicals .
Radiobiology and Imaging Agents
The synthesis of 18 F-substituted pyridines is particularly relevant in radiobiology. These compounds are potential imaging agents for various biological applications, including local radiotherapy of cancer. The ability to track and image biological processes at the molecular level is vital for diagnostics and treatment monitoring .
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures has been a common modification. Fluorine-containing pyridines have been used as starting materials for the synthesis of herbicides and insecticides, demonstrating the agricultural significance of compounds like 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine .
Pharmaceutical Development
The pharmaceutical industry has seen an increase in the use of fluorinated compounds. Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom. The development of fluorinated medicinal candidates is on the rise, and compounds like 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine play a role in this growth .
Herbicidal Activity
The synthesis of substituted 3-fluoropyridines has been applied in the creation of compounds with herbicidal activity. High-yield methods for preparing these compounds, including derivatives of 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine , highlight its importance in developing new herbicides .
Organic Synthesis Intermediates
Fluoropyridines serve as intermediates in the synthesis of various organic compounds. Their incorporation into different chemical structures can lead to the development of novel materials with unique properties, making them valuable in synthetic organic chemistry .
Functional Materials
The unique characteristics of fluorinated pyridines make them suitable for the development of functional materials. These materials can have applications in electronics, coatings, and other advanced technologies where the properties of fluorine atoms can be exploited .
Environmental Chemistry
The environmental fate and behavior of fluorinated compounds, including 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine , are of interest in environmental chemistry. Understanding how these compounds interact with ecosystems can inform their safe use and disposal .
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-3-(2-methylpyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-8-7-9(4-6-13-8)10-3-2-5-14-11(10)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETVDLARDGOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(2-methylpyridin-4-yl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

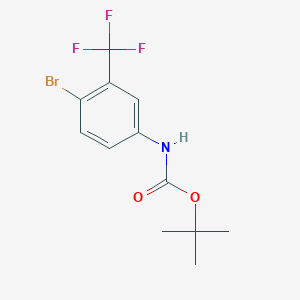
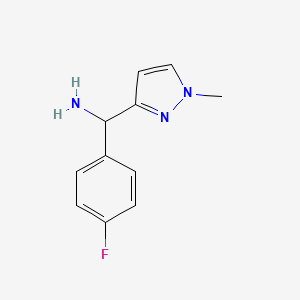

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)

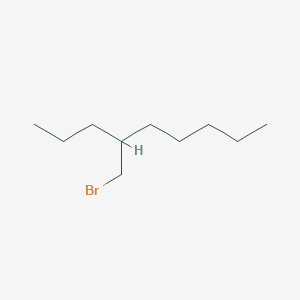
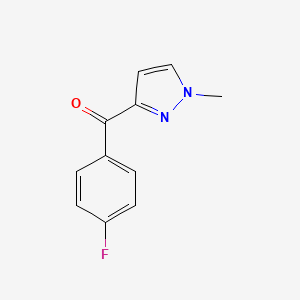
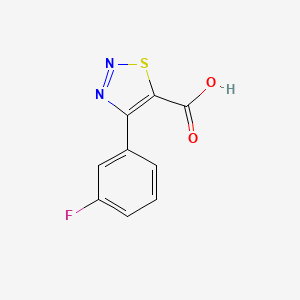
![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
